molecular formula C15H15N3O2S B2926115 N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-64-4

N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2926115
CAS No.: 443329-64-4
M. Wt: 301.36
InChI Key: NZLWEYMDUBWEMA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative featuring a carboxamide group at position 6 and a 3,5-dimethylphenyl substituent. Thiazolo[3,2-a]pyrimidines are known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, though specific data for this compound remain uncharacterized in the reviewed literature.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-9-5-10(2)7-11(6-9)17-13(19)12-8-16-15-18(14(12)20)3-4-21-15/h5-8H,3-4H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLWEYMDUBWEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)CCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times, improved yields, and enhanced safety . This method utilizes microwave irradiation to accelerate the reaction, making it more efficient compared to conventional methods.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiourea . The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like acetylcholinesterase or topoisomerase II, leading to the disruption of cellular processes in cancer cells . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound belongs to a broader class of thiazolo[3,2-a]pyrimidine-6-carboxamides. Key structural analogs include:

Compound Name Substituents (Position) Key Features
Target Compound 3,5-dimethylphenyl (amide, C6) Sterically bulky aryl group; potential for enhanced lipophilicity
5-(4-Methoxyphenyl)-7-methyl analog 4-methoxyphenyl (C5) Electron-donating methoxy group; may influence solubility and reactivity
Ethyl 5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (4h) Ethyl carboxylate (C6), Cl (aryl) Ester group enhances crystallinity; Cl substituent may modulate bioactivity
N-Phenylhydrazinecarbothioamide derivatives Phenylisothiocyanate-derived Thiourea moiety; potential for metal coordination or hydrogen bonding

Key Observations :

  • Functional Groups : Carboxamide derivatives (e.g., target compound and ) exhibit hydrogen-bonding capabilities via NH and carbonyl groups, whereas carboxylate esters (e.g., ) prioritize hydrophobic interactions.

Physicochemical and Crystallographic Properties

Melting Points and Solubility :

  • Ethyl carboxylate derivatives (e.g., 4h) exhibit high melting points (240–241°C) due to strong intermolecular interactions .
  • Crystallized analogs (e.g., trimethoxybenzylidene derivatives) form hydrogen-bonded chains (C–H···O) and π–π stacking interactions (centroid distances: 3.76 Å) .

Conformational Analysis :

  • Fluorophenyl-substituted analogs adopt a half-chair conformation in the pyrimidine ring, with dihedral angles of 84.8° between thiazole and aryl rings .
  • The 3,5-dimethylphenyl group in the target compound likely induces greater puckering or flattened boat conformations, as seen in similar bulky substituents .

Biological Activity

N-(3,5-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a thiazole and pyrimidine ring system, which is characteristic of many biologically active molecules. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Key properties include:

  • Molecular Formula: C₁₄H₁₅N₃O₂S
  • Molecular Weight: 285.36 g/mol
  • Melting Point: Data not specified in available literature.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various cellular pathways. This inhibition can affect processes such as cell proliferation and survival.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has implications in the treatment of autoimmune diseases and certain cancers.

Antimicrobial Activity

Studies have demonstrated that thiazolo[3,2-a]pyrimidines exhibit antimicrobial properties against various pathogens. For example:

  • Gram-positive Bacteria: Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
  • Fungi: Some derivatives have been reported to possess antifungal activity against drug-resistant strains of Candida.

Anticancer Activity

The thiazolo[3,2-a]pyrimidine scaffold has been associated with anticancer effects. Research has indicated:

  • Cell Line Studies: Compounds with similar structures demonstrated cytotoxicity against various cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer).

Case Studies

  • Case Study on Anticancer Activity:
    • A study evaluated the effects of a series of thiazolo[3,2-a]pyrimidines on Caco-2 cells. Results indicated that certain modifications to the thiazole ring enhanced anticancer activity significantly.
    • Findings: Compounds with electron-withdrawing groups showed increased potency compared to their counterparts without such substitutions.
  • Case Study on Antimicrobial Efficacy:
    • A comparative study assessed the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains.
    • Results: The compound exhibited superior activity against vancomycin-resistant Enterococcus faecium compared to standard antibiotics.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialMRSAInhibition of growth
AntifungalCandida spp.Reduced viability
AnticancerCaco-2Cytotoxicity
AnticancerA549Variable efficacy

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